2-(4-iodophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine
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Overview
Description
N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(3-IODOPHENYL)METHYLIDENE]AMINE is a complex organic compound characterized by the presence of iodophenyl and benzoxazole groups
Preparation Methods
The synthesis of N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(3-IODOPHENYL)METHYLIDENE]AMINE typically involves multiple steps, including the formation of the benzoxazole ring and the introduction of iodophenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The iodophenyl groups can be oxidized under specific conditions, leading to the formation of iodinated derivatives.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Scientific Research Applications
N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(3-IODOPHENYL)METHYLIDENE]AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(3-IODOPHENYL)METHYLIDENE]AMINE involves its interaction with molecular targets through its iodophenyl and benzoxazole groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include:
- 2-(4-Iodophenyl)-N-[(E)-(3-nitrophenyl)methylene]-1,3-benzoxazol-5-amine
- 3-bromo-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]benzamide These compounds share structural similarities but differ in the substituents on the aromatic rings, which can influence their chemical reactivity and biological activity. N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(3-IODOPHENYL)METHYLIDENE]AMINE is unique due to its specific combination of iodophenyl and benzoxazole groups, which confer distinct properties and potential applications .
Properties
Molecular Formula |
C20H12I2N2O |
---|---|
Molecular Weight |
550.1 g/mol |
IUPAC Name |
1-(3-iodophenyl)-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C20H12I2N2O/c21-15-6-4-14(5-7-15)20-24-18-11-17(8-9-19(18)25-20)23-12-13-2-1-3-16(22)10-13/h1-12H |
InChI Key |
OWILWHPPZZFKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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